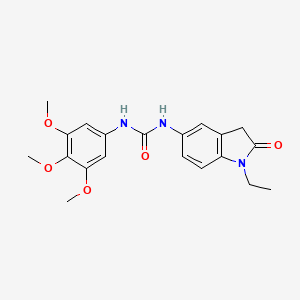

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

CAS No.: 1171053-18-1

Cat. No.: VC7081365

Molecular Formula: C20H23N3O5

Molecular Weight: 385.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171053-18-1 |

|---|---|

| Molecular Formula | C20H23N3O5 |

| Molecular Weight | 385.42 |

| IUPAC Name | 1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3,4,5-trimethoxyphenyl)urea |

| Standard InChI | InChI=1S/C20H23N3O5/c1-5-23-15-7-6-13(8-12(15)9-18(23)24)21-20(25)22-14-10-16(26-2)19(28-4)17(11-14)27-3/h6-8,10-11H,5,9H2,1-4H3,(H2,21,22,25) |

| Standard InChI Key | CJHDSINDXBMELA-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Introduction

Synthesis Approaches

The synthesis of such compounds typically involves multiple steps, including the formation of the indoline ring, the introduction of the urea linkage, and the attachment of the trimethoxyphenyl group. Common methods might involve condensation reactions and the use of catalysts to facilitate these transformations.

| Step | Description |

|---|---|

| 1. Indoline Formation | Synthesis of the indoline ring system, potentially through cyclization reactions. |

| 2. Urea Linkage Formation | Introduction of the urea group, possibly through isocyanate or carbamate intermediates. |

| 3. Attachment of Trimethoxyphenyl Group | Coupling reactions to attach the trimethoxyphenyl moiety to the indoline-urea scaffold. |

Potential Applications

Compounds with similar structures are often explored for their biological activities, including potential roles in pharmaceuticals. The presence of a urea linkage and a trimethoxyphenyl group could confer specific interactions with biological targets.

| Potential Application | Description |

|---|---|

| Pharmaceutical Research | Exploration of biological activities, such as enzyme inhibition or receptor binding. |

| Organic Synthesis | Use as a building block for more complex molecules with specific properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume